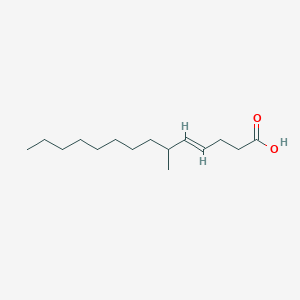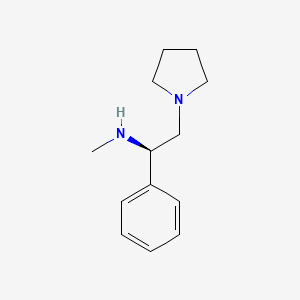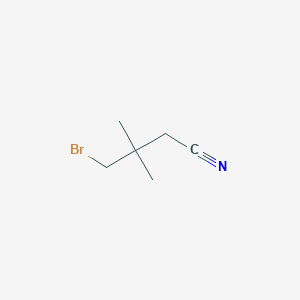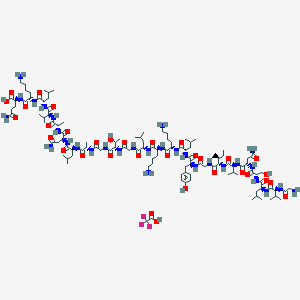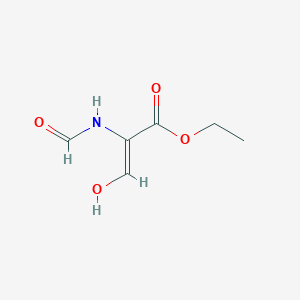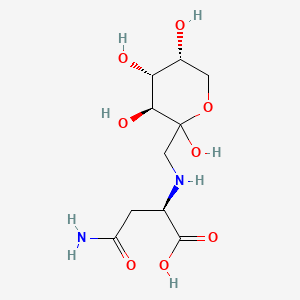
Fructose-asparagine
Descripción general
Descripción
Fructose-asparagine, also known as FruAsp, is a naturally occurring sugar-amino acid conjugate found in plants and animals. It is composed of fructose, an aldohexose, and asparagine, an amino acid. FruAsp is an important component of cellular metabolism and plays a major role in energy production, nutrient absorption, and cell signaling. FruAsp has been studied extensively in the laboratory and is being explored as a possible therapeutic agent for a variety of conditions.
Aplicaciones Científicas De Investigación
Interactions in Food Systems : Wen-Chieh Sung et al. (2018) investigated the interactions in a food model system involving glucose, asparagine, and chitosans. They found that glucose-asparagine systems exhibited lower formation of acrylamide and Maillard reaction products compared to fructose-asparagine systems, highlighting the potential for controlling these reactions in food processing (Wen-Chieh Sung et al., 2018).
Acrylamide Formation in Potatoes : Thomas M. Amrein et al. (2003) analyzed glucose, fructose, sucrose, free asparagine, and glutamine in potatoes, correlating them with acrylamide formation. Their study suggested that fructose and glucose are significant determinants of acrylamide formation in potato products (Thomas M. Amrein et al., 2003).
Utilization by Salmonella : P. Biswas et al. (2017) characterized a kinase in Salmonella that transforms fructose-aspartate to 6-phosphofructose-aspartate during this compound utilization. This study underscores this compound's importance in bacterial metabolism, with implications for antibacterial discovery (P. Biswas et al., 2017).
Concentration in Foods : Jikang Wu et al. (2018) measured this compound concentrations in various foods, revealing its presence in significant levels in some human and animal foods. This study aids in understanding the potential dietary sources of this compound for pathogens like Salmonella (Jikang Wu et al., 2018).
Mecanismo De Acción
Target of Action
Fructose-asparagine (F-Asn) is a glycosylamine compound that is primarily utilized by Salmonella during inflammation of the intestine . The genetic locus that encodes the uptake capability in Salmonella is fra, which includes five genes: fraR (a regulator), fraB (a this compound deglycase), fraD (a sugar kinase), fraA (a this compound transporter), and fraE (a L-asparaginase) .
Mode of Action
The fra locus in Salmonella encodes an uptake and utilization pathway specific for F-Asn . The fraE gene encodes the periplasmic fructose-asparaginase FraE that removes ammonia from F-Asn to form fructose-aspartate (F-Asp) . Notably, mutations in fraB cause the buildup of the toxic intermediate 6-phosphofructose-aspartate (6-P-F-Asp), which has a bacteriostatic effect on fraB mutant cells .
Biochemical Pathways
The biochemical pathway for F-Asn utilization involves the conversion of F-Asn into 6-P-F-Asp, which accumulates in the absence of FraB . This accumulation is expected from the predicted pathway for F-Asn utilization . The buildup of 6-P-F-Asp has a bacteriostatic effect on fraB mutant cells, making FraB a potential drug target .
Pharmacokinetics
It is known that f-asn is essential for salmonella’s fitness in the inflamed intestine . The fra locus provides an advantage only if Salmonella can initiate inflammation and use tetrathionate as a terminal electron acceptor for anaerobic respiration .
Result of Action
The utilization of F-Asn by Salmonella during inflammation leads to a severe fitness defect in a Salmonella fra mutant, suggesting that F-Asn is the primary nutrient utilized by Salmonella during inflammation . This system provides a valuable target for novel therapies .
Action Environment
The action of F-Asn is influenced by the environment within the inflamed intestine. Salmonella relies heavily on F-Asn during growth in the inflamed intestine . The fra phenotype is lost in Salmonella SPI1 − SPI2 − or ttrA mutants, respectively . This suggests that the action, efficacy, and stability of F-Asn are influenced by the inflammatory environment within the intestine .
Safety and Hazards
Direcciones Futuras
The severe fitness defect of a Salmonella fra mutant suggests that F-Asn is the primary nutrient utilized by Salmonella in the inflamed intestine and that this system provides a valuable target for novel therapies . The novelty of this nutrient and the apparent lack of utilization systems in mammals and most other bacteria suggest that the F-Asn utilization system represents a specific and potent therapeutic target for Salmonella .
Análisis Bioquímico
Biochemical Properties
Fructose-asparagine plays a crucial role in biochemical reactions, particularly in the metabolism of certain bacteria. It serves as a source of carbon and nitrogen for Salmonella enterica serovar Typhimurium . The enzymes involved in the utilization of this compound include FraB (deglycase), FraD (kinase), and FraE (asparaginase) . FraB catalyzes the deglycation of this compound, FraD phosphorylates the resulting product, and FraE hydrolyzes the asparagine moiety. These interactions are essential for the bacteria to utilize this compound effectively.
Cellular Effects
This compound influences various cellular processes, particularly in bacteria. In Salmonella enterica, it has been shown to be bacteriostatic to fraB mutants, leading to the accumulation of a toxic metabolite, 6-phosphofructose-aspartate . This accumulation inhibits the growth of the bacteria, highlighting the importance of the FraB enzyme in detoxifying this intermediate. The presence of this compound in the gut can also affect the competition between different bacterial species, as some bacteria can utilize this compound while others cannot .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism through a specific pathway in bacteria. The initial step is the deglycation by FraB, followed by phosphorylation by FraD, and hydrolysis by FraE . The accumulation of 6-phosphofructose-aspartate in fraB mutants suggests that the absence of FraB leads to the buildup of this toxic intermediate, which inhibits bacterial growth . This pathway is unique to certain bacteria and represents a potential target for antimicrobial therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of specific enzymes and environmental conditions. Long-term studies have shown that the accumulation of toxic intermediates, such as 6-phosphofructose-aspartate, can have lasting effects on bacterial growth and metabolism . These findings underscore the importance of temporal dynamics in understanding the impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can be utilized effectively by bacteria, while high doses may lead to the accumulation of toxic intermediates and adverse effects on bacterial growth . These threshold effects highlight the importance of dosage in determining the impact of this compound on microbial metabolism and health.
Metabolic Pathways
This compound is involved in specific metabolic pathways in bacteria. The enzymes FraB, FraD, and FraE play key roles in its metabolism, converting this compound into usable forms of carbon and nitrogen . This pathway is unique to certain bacteria and represents a potential target for antimicrobial therapies. The interaction of this compound with these enzymes affects metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In bacteria, the uptake of this compound is facilitated by transporters that recognize this compound and allow its entry into the cell . Once inside, this compound is metabolized through the specific pathway involving FraB, FraD, and FraE. The localization and accumulation of this compound within the cell are influenced by these transporters and the activity of the enzymes involved in its metabolism.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are determined by targeting signals and post-translational modifications. In bacteria, this compound is localized within specific compartments where the enzymes FraB, FraD, and FraE are active . These enzymes direct this compound to the appropriate subcellular locations, ensuring its effective metabolism and utilization. The targeting signals and modifications that direct this compound to these compartments are essential for its function and impact on cellular processes.
Propiedades
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBQWGHMIKNEHI-CWOUCCJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@H](CC(=O)N)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O8 | |
| Record name | Fructose-asparagine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fructose-asparagine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747834 | |
| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34393-27-6 | |
| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




